Product packaging for Inaperisone hydrochloride(Cat. No.:CAS No. 118230-97-0)

Inaperisone hydrochloride

Cat. No.: B039253
CAS No.: 118230-97-0
M. Wt: 281.82 g/mol
InChI Key: XRNRWEXKJWQEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inaperisone hydrochloride is a centrally-acting muscle relaxant compound of significant interest in neurological and pharmacological research. Its primary mechanism of action is believed to involve the suppression of polysynaptic reflexes at the spinal and supraspinal levels, potentially through antagonism of adrenergic alpha-2 receptors and inhibition of voltage-gated calcium channels. This dual activity makes it a valuable pharmacological tool for studying the complex neural pathways that regulate muscle tone and spasticity. Researchers utilize this compound in experimental models to investigate the pathophysiology of muscle spasms associated with conditions such as spinal cord injury, multiple sclerosis, and other neurological disorders. Its high purity and well-characterized profile ensure reliable and reproducible results in vitro and in vivo studies, facilitating the exploration of new therapeutic strategies for managing spasticity and understanding fundamental neuromuscular physiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClNO B039253 Inaperisone hydrochloride CAS No. 118230-97-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

118230-97-0

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H

InChI Key

XRNRWEXKJWQEJR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl

Other CAS No.

118230-97-0

Related CAS

99323-21-4 (Parent)

Synonyms

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride
HSR 770
HSR-770
HY 770
HY-770
inaperisone
inaperisone hydrochloride
inaperisone hydrochloride, (+-)-isomer
inaperisone, (+-)-isome

Origin of Product

United States

Synthetic Strategies and Chemical Derivations

Methodologies for Inaperisone (B1220470) Hydrochloride Synthesis

The primary synthetic route to Inaperisone and its structural relatives like Eperisone (B1215868) is the Mannich reaction. This classic organic reaction provides an efficient method for constructing the β-amino ketone backbone of the molecule.

The Mannich reaction is a three-component condensation that forms a C-C bond adjacent to a carbonyl group. ru.nl In the context of Inaperisone synthesis, this involves the reaction of an appropriate ketone, formaldehyde (B43269) (often used in its polymer form, paraformaldehyde), and a secondary amine. academicjournals.org For Inaperisone, the specific secondary amine is pyrrolidine (B122466), which distinguishes it from the related compound Eperisone that uses piperidine (B6355638).

A general scheme for the synthesis of a related compound, eperisone hydrochloride, starts with p-ethyl propiophenone (B1677668), which undergoes a Mannich condensation with paraformaldehyde and piperidine hydrochloride. google.com This approach can be adapted for Inaperisone by substituting piperidine with pyrrolidine. The reaction typically requires heating in a suitable solvent. google.com A significant challenge in this synthesis is the potential for a β-elimination side reaction, especially under basic or high-temperature conditions, which can lead to the formation of potentially genotoxic unsaturated impurities. google.com

One patented method for the synthesis of the related eperisone hydrochloride involves reacting p-ethylpropiophenone, piperidine hydrochloride, and paraformaldehyde in isopropanol (B130326). google.com The mixture is refluxed for several hours, followed by partial distillation of the solvent and crystallization of the product upon addition of an anti-solvent like isopropyl ether. google.com This process aims to simplify the procedure and increase the yield. google.com

Table 1: Reactants in Mannich Synthesis of Eperisone Hydrochloride (Adaptable for Inaperisone)

Reactant Function Reference
p-Ethylpropiophenone Ketone Substrate (Active Hydrogen Compound) google.com, google.com
Paraformaldehyde Formaldehyde Source google.com, google.com
Piperidine Hydrochloride Amine Component (for Eperisone) google.com, google.com

To synthesize Inaperisone, piperidine hydrochloride would be replaced with pyrrolidine hydrochloride.

To improve the efficiency, yield, and purity of the Mannich reaction, various catalysts have been explored. Catalysis can help to moderate reaction conditions, thereby minimizing the formation of impurities. google.com

One approach involves the use of an amino acid, L-proline, as a catalyst. google.com In a method developed for eperisone hydrochloride, proline is used to catalyze the condensation of p-ethyl propiophenone, paraformaldehyde, and piperidine hydrochloride in ethanol (B145695) at a controlled temperature of 80-85 °C. google.com This method is reported to reduce impurities and result in a high-yield, high-quality product. google.com

Chiral primary amines have also been utilized as catalysts in the synthesis of ketones, which is relevant to the asymmetric synthesis of Inaperisone. molaid.com Such organocatalytic approaches are central to controlling the stereochemical outcome of the reaction. ru.nl

Stereochemical Considerations in Inaperisone Hydrochloride Synthesis

Inaperisone possesses an asymmetric carbon atom (a chiral center) at the α-position relative to the carbonyl group, meaning it can exist as two non-superimposable mirror images called enantiomers. nih.gov The specific three-dimensional arrangement, or stereochemistry, of a drug molecule can significantly influence its interaction with biological targets.

The synthesis of Inaperisone via the standard Mannich reaction without any chiral influence typically results in a racemic mixture, which is a 1:1 mixture of both enantiomers. The related compound eperisone hydrochloride is commercially available as a mixture of isomers. fujifilm.com Research into tolperisone (B1682978), a structurally similar drug, indicated that the dextrorotatory enantiomer was less effective, highlighting the potential for different pharmacological activities between enantiomers. nih.gov

Achieving stereocontrol to produce a single enantiomer (an enantiomerically pure compound) is a key goal in modern pharmaceutical synthesis. This is often accomplished through asymmetric synthesis, which uses chiral catalysts or auxiliaries to guide the reaction toward the desired stereoisomer. The use of chiral catalysts, such as chiral primary amines, represents a viable route to producing enantiomerically enriched Inaperisone. ru.nlmolaid.com

Chemical Modifications and Analog Synthesis for Research Purposes

The synthesis of chemical analogs of Inaperisone is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically modifying the chemical structure, researchers can develop new compounds with improved efficacy, better safety profiles, or altered pharmacokinetic properties.

Inaperisone is part of a larger family of structurally related muscle relaxants that includes tolperisone, eperisone, and lanperisone (B1674479). google.com These compounds share the β-aminoketone core but differ in the substituents on the aromatic ring and the nature of the amino group.

Table 2: Structural Comparison of Related Muscle Relaxants

Compound Aromatic Ring Substituent Amino Group Reference
Inaperisone Ethyl Pyrrolidine nih.gov
Eperisone Ethyl Piperidine google.com, nih.gov
Tolperisone Methyl Piperidine google.com, nih.gov

Research efforts have focused on creating analogs that can overcome some of the limitations of the parent compounds. For example, a key issue is the formation of genotoxic impurities through β-elimination. google.com One patented strategy involves introducing an additional substituent at the α-position to sterically block this elimination pathway. google.com Other modifications could involve altering the substituents on the phenyl ring or the heterocyclic amine to fine-tune the drug's properties. google.com

Purification and Characterization Techniques in Synthetic Research

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The purity and identity of the final compound are then confirmed using various analytical techniques.

A common purification method for this compound and its analogs is crystallization. google.com This technique involves dissolving the crude product in a suitable solvent and then changing the conditions (e.g., by cooling or adding an anti-solvent) to cause the desired compound to precipitate out as pure crystals, leaving impurities behind in the solution. google.com For instance, a described synthesis of eperisone hydrochloride uses the addition of isopropyl ether to an isopropanol solution to induce crystallization, followed by centrifugation to isolate the crude product. google.com Further refining steps can be applied to achieve high purity (e.g., ≥99%). google.com

Other standard purification techniques in organic synthesis include column chromatography. nih.gov For characterization, a suite of spectroscopic and analytical methods is employed:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from any remaining impurities. nih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the carbonyl (C=O) group. nih.gov

Titration: Can be used to determine the assay or purity of the final hydrochloride salt. fujifilm.com

These techniques are essential for confirming that the synthesized molecule has the correct structure and is of sufficient purity for further research. google.com

Preclinical Pharmacological Characterization

In Vitro Studies on Molecular Mechanisms of Action

Assessment of Voltage-Gated Calcium Channel Modulation

In addition to sodium channel modulation, inaperisone (B1220470) and related compounds have been shown to affect voltage-gated calcium channels. Notably, compounds like tolperisone (B1682978), eperisone (B1215868), and particularly silperisone, have demonstrated a significant impact on these channels. researchgate.net This modulation of voltage-gated calcium channels is believed to contribute to the presynaptic inhibition of neurotransmitter release from primary afferent endings, representing a combined mechanism of action with sodium channel blockade. researchgate.net In contrast, the local anesthetic lidocaine (B1675312) showed minimal influence on calcium currents in the same studies. researchgate.net

Exploration of Purinergic P2X7 Receptor Antagonism (Comparative to Related Compounds)

While direct studies on inaperisone's activity at the purinergic P2X7 receptor are not extensively documented, research on the structurally similar muscle relaxant, eperisone hydrochloride, has identified it as a potent antagonist of the P2X7 receptor. nih.gov The P2X7 receptor, an ionotropic receptor activated by ATP, is implicated in inflammatory processes. frontiersin.org Its antagonism is a subject of investigation for potential therapeutic effects in conditions with a neuroinflammatory component. frontiersin.orgnih.govmdpi.com The finding that eperisone acts as a P2X7 receptor antagonist suggests a potential area for further investigation into the broader pharmacological profile of inaperisone and related compounds. nih.gov

Analysis of Spinal Reflex Potential Modulation in Isolated Systems

In vitro studies on isolated, hemisected spinal cords from neonatal rats have provided direct evidence of inaperisone's effect on spinal reflex pathways. Inaperisone, at concentrations of 25-200 microM, produced a dose-dependent depression of the ventral root potential. researchgate.netnih.gov This effect was observed alongside similar actions from related compounds like tolperisone, eperisone, lanperisone (B1674479), and silperisone. researchgate.netnih.govnih.gov These studies demonstrated a significant attenuation of monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potentials, indicating a broad inhibitory effect on spinal reflex arcs. nih.gov

Interactive Table: Effect of Inaperisone and Related Compounds on Ventral Root Potential in Isolated Rat Spinal Cord

CompoundConcentration Range (µM)EffectReference
Inaperisone25-200Dose-dependent depression of ventral root potential researchgate.netnih.gov
Tolperisone50-400Dose-dependent depression of ventral root potential researchgate.netnih.gov
Eperisone25-200Dose-dependent depression of ventral root potential researchgate.netnih.gov
Lanperisone25-200Dose-dependent depression of ventral root potential researchgate.netnih.gov
Silperisone25-200Dose-dependent depression of ventral root potential researchgate.netnih.gov
Lidocaine100-800Qualitatively similar depression of spinal functions researchgate.netnih.gov

In Vivo Preclinical Pharmacodynamics in Animal Models

Spinal Reflex Inhibition Assessment in Rodent Models

In vivo experiments in rodent models have corroborated the in vitro findings. In decerebrated, laminectomized rats, intravenously administered inaperisone and its analogs significantly attenuated monosynaptic, disynaptic, and polysynaptic reflex potentials. nih.gov The muscle relaxant drugs, including inaperisone, appeared to have a more pronounced effect on the synaptic responses compared to the excitability of motoneurons, distinguishing their action from that of local anesthetics like lidocaine. nih.gov Studies in cats and rats have shown that silperisone, a related compound, is an effective suppressant of both monosynaptic and polysynaptic spinal reflexes and decerebrate rigidity. researchgate.net

Interactive Table: In Vivo Effects of Tolperisone-Type Drugs on Spinal Reflexes in Rodent Models

CompoundAnimal ModelEffectReference
InaperisoneDecerebrated, laminectomized ratsAttenuation of monosynaptic, disynaptic, and polysynaptic reflex potentials nih.gov
TolperisoneDecerebrated, laminectomized ratsAttenuation of monosynaptic, disynaptic, and polysynaptic reflex potentials nih.gov
SilperisoneDecerebrated, laminectomized ratsAttenuation of monosynaptic, disynaptic, and polysynaptic reflex potentials nih.govresearchgate.net
LidocaineDecerebrated, laminectomized ratsDepression of ventral root reflexes and excitability of motoneurons nih.gov

Modulation of Gamma-Efferent Firing Activity

The gamma (γ)-efferent system plays a crucial role in regulating muscle tone by modulating the sensitivity of muscle spindles to stretch. wikipedia.orgacademyofclinicalmassage.comphysio-pedia.com The firing of γ-motor neurons contracts the intrafusal muscle fibers within the muscle spindle, which in turn increases the firing rate of sensory afferents, leading to a reflex contraction of the extrafusal muscle fibers. academyofclinicalmassage.com Eperisone, a structural analogue of inaperisone, has been shown to inhibit gamma-efferent firing, which is a key mechanism for its muscle relaxant effects. nih.gov This action helps to reduce muscle tone without directly affecting the muscle fibers themselves.

Effects on Regional Blood Flow Dynamics in Muscle and Adipose Tissues

Adequate blood flow is essential for the normal metabolic function of both muscle and adipose tissues. nih.govmdpi.comjomes.org In states of metabolic dysregulation, such as obesity and type 2 diabetes, impaired blood flow to these tissues can contribute to insulin (B600854) resistance. nih.govmdpi.com Specifically, reduced blood flow can limit the delivery of insulin and glucose to skeletal muscle and decrease the clearance of fatty acids from adipose tissue. nih.gov Some centrally acting muscle relaxants, like eperisone, possess vasodilatory properties that can improve blood flow to muscles. patsnap.com This effect is thought to contribute to the relief of muscle stiffness and pain. researchgate.netnih.gov The increase in muscle blood flow may be related to a sympatho-suppressive action in resting skeletal muscles. nih.gov In adipose tissue, insufficient blood supply in expanding fat depots can lead to local hypoxia and inflammation. jomes.org

Central Nervous System Site of Action Delineation

Inaperisone and related compounds exert their muscle relaxant effects primarily through actions within the central nervous system. ontosight.ainih.gov Studies on analogous compounds like tolperisone and eperisone indicate that they act at the level of the spinal cord and brainstem. nih.govwikipedia.org Their mechanism involves the inhibition of both monosynaptic and polysynaptic spinal reflexes. nih.govresearchgate.net This inhibition is achieved through a presynaptic reduction of neurotransmitter release from primary afferent endings, which is mediated by the blockade of voltage-gated sodium and calcium channels. nih.govresearchgate.net This action decreases the excitability of motor neurons, leading to muscle relaxation. patsnap.com

Investigation of Micturition Reflex Modulation

The micturition, or urination, reflex is a complex process controlled by the autonomic and somatic nervous systems, involving coordinated actions of the bladder and urethral sphincters. news-medical.netics.org Preclinical studies in anesthetized rats have demonstrated that inaperisone can inhibit the micturition reflex. nih.gov In these studies, inaperisone abolished rhythmic bladder contractions induced by bladder distension. nih.gov The drug was found to act on the central nervous system, as it abolished the efferent discharge from the pelvic nerve that accompanies these contractions. nih.gov Further investigation suggested that inaperisone's inhibitory effect on the micturition reflex may be mediated by an indirect action on GABA-B receptors in the brainstem. nih.gov This is distinct from the action of naloxone, an opioid antagonist, which has also been shown to modulate bladder activity, suggesting different pathways of action. nih.govphysiology.org

Comparative Pharmacological Profiling with Related Centrally Acting Muscle Relaxants

Inaperisone is structurally and pharmacologically related to other centrally acting muscle relaxants such as tolperisone and eperisone. nih.govnih.gov Comparative studies have shown that these compounds share a common mechanism of depressing spinal reflexes. nih.gov In studies on isolated rat spinal cords, inaperisone, along with tolperisone, eperisone, lanperisone, and silperisone, demonstrated a concentration-dependent depression of ventral root potentials evoked by dorsal root stimulation. nih.gov These compounds significantly attenuated monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potentials. nih.govnih.gov While having similar pharmacological properties in terms of decreasing muscle tone, the duration of action can vary among these drugs, with lanperisone, for instance, showing a longer-lasting effect than tolperisone and eperisone in decerebrated animal models. nih.gov

Comparative Effects of Tolperisone-Type Drugs on Spinal Reflexes
CompoundEffect on Monosynaptic ReflexEffect on Polysynaptic ReflexPrimary Mechanism of Action
InaperisoneInhibitory nih.govInhibitory nih.govPresynaptic inhibition via blockade of Na+ and Ca2+ channels nih.govresearchgate.net
TolperisoneInhibitory nih.govInhibitory nih.govPresynaptic inhibition via blockade of Na+ and Ca2+ channels nih.govresearchgate.net
EperisoneInhibitory nih.govInhibitory nih.govPresynaptic inhibition via blockade of Na+ and Ca2+ channels nih.govresearchgate.net
LanperisoneInhibitory nih.govInhibitory nih.govPresynaptic inhibition via blockade of Na+ and Ca2+ channels nih.gov
SilperisoneInhibitory nih.govInhibitory nih.govPresynaptic inhibition via blockade of Na+ and Ca2+ channels nih.gov

Mechanisms of Analgesic Activity in Preclinical Pain Models

In addition to its muscle relaxant properties, inaperisone and related compounds exhibit analgesic activity, which has been evaluated in various preclinical pain models. mdpi.comnih.govfrontiersin.orgijbcp.com These models are designed to mimic different aspects of clinical pain, including acute nociceptive pain, inflammatory pain, and neuropathic pain. nih.gov The analgesic effects of these drugs are believed to be linked to their sodium channel blocking properties. nih.gov By blocking sodium channels, these compounds can reduce the generation and propagation of pain signals in nerve fibers. patsnap.com For example, in the formalin test, which assesses both acute and inflammatory pain, compounds with analgesic properties can reduce pain behaviors such as paw licking. mdpi.comijbcp.com

Preclinical Pain Models and Analgesic Mechanisms
Preclinical ModelType of Pain AssessedPotential Mechanism of Action for Inaperisone-like Drugs
Formalin TestAcute and Inflammatory Pain mdpi.comijbcp.comInhibition of nociceptive signaling through sodium channel blockade nih.gov
Tail Flick TestAcute Thermal Pain mdpi.comBlockade of nerve conduction in pain pathways patsnap.comnih.gov
Carrageenan-induced Paw EdemaInflammatory Pain mdpi.comPotential anti-inflammatory effects secondary to modulation of vascular permeability and cellular infiltration

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Studies

Physiologically-Based Pharmacokinetic (PBPK) Model Development for Inaperisone (B1220470) Hydrochloride

PBPK modeling is a powerful tool in drug development that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govnih.gov It uses preclinical data to predict human pharmacokinetics. nih.gov

Model Construction and Validation in Animal Species

The development of a PBPK model for a compound like inaperisone hydrochloride would begin with its construction and validation in relevant animal species, such as rats and dogs. nih.gov This process involves creating a mathematical representation of the physiological and anatomical structure of the animal. The model is divided into compartments representing different organs and tissues, connected by blood flow. nih.gov

Initial parameters for the model are derived from in vitro studies and the physicochemical properties of the drug. These parameters are then refined and validated by comparing the model's predictions with in vivo pharmacokinetic data obtained from animal studies. youtube.com A bottom-up approach, integrating in vitro data to predict in vivo outcomes, is often employed. nih.gov The model's performance is assessed by comparing simulated plasma concentration-time profiles with observed data from intravenous and oral administration in the preclinical species.

Prediction of Tissue Distribution and Exposure Profiles

A validated PBPK model can predict the distribution of this compound into various tissues and organs. While specific data for inaperisone is scarce, a study on its intracerebral distribution in rats has been noted. researchgate.net Generally, tissue distribution studies involve administering the drug to animals and measuring its concentration in different tissues at various time points. mdpi.comfrontiersin.org

The model uses tissue-to-plasma partition coefficients to estimate the extent of drug distribution into tissues like the liver, kidney, brain, and muscle. These predictions are crucial for understanding the drug's potential sites of action and off-target effects. The model can simulate exposure profiles (e.g., AUC and Cmax) in specific tissues, providing insights that are often difficult to obtain through direct measurement in clinical studies. dovepress.com

Integration of Blood Flow Effects on Drug Disposition

Blood flow to different organs is a critical determinant of drug distribution and elimination. nih.gov PBPK models inherently account for organ blood flow rates. For drugs that are rapidly cleared by an organ (high extraction ratio drugs), their elimination is primarily limited by the rate of blood flow to that organ. Conversely, for low extraction ratio drugs, clearance is less dependent on blood flow and more on the intrinsic metabolic capacity of the organ. The model would integrate these principles to predict how changes in cardiac output or regional blood flow, which can be altered by physiological or disease states, might affect the disposition of this compound.

In Vivo Metabolic Profiling and Clearance Studies

Understanding the metabolic fate and clearance pathways of a drug is fundamental to its preclinical evaluation.

Hepatic and Renal Intrinsic Clearance Determination

The liver and kidneys are the primary organs of drug elimination. celerion.com In vitro systems, such as liver microsomes and hepatocytes, are used to determine the intrinsic clearance (CLint) of a compound. mdpi.com These in vitro data are then scaled to predict in vivo hepatic clearance. nih.gov For renal clearance, preclinical studies in animals are essential to understand the contributions of glomerular filtration, active tubular secretion, and reabsorption. nih.gov Identifying extrahepatic clearance mechanisms in preclinical species is crucial for accurately predicting human pharmacokinetics. nih.gov

Investigation of Metabolic Saturation Phenomena

At therapeutic concentrations, some drugs can overwhelm the metabolic enzymes responsible for their elimination, a phenomenon known as metabolic saturation. This leads to non-linear pharmacokinetics, where a disproportionate increase in drug exposure occurs with an increase in dose. Preclinical studies would investigate this by administering a range of doses to animals and observing the relationship between dose and plasma concentrations. If saturation occurs, it has significant implications for dosing in clinical settings.

Protein Binding Dynamics and Implications for Distribution

The extent to which a drug binds to plasma and tissue proteins profoundly influences its distribution and availability at the site of action. nih.gov Only the unbound fraction of a drug is typically considered pharmacologically active.

Human serum albumin (HSA) is the most abundant plasma protein and plays a significant role in the transport of many drugs. nih.govnih.govresearchgate.net The binding affinity of a compound to HSA can affect its pharmacokinetic and pharmacodynamic properties. nih.gov Biophysical techniques are used to characterize these interactions, determining binding constants (Kb), thermodynamic parameters, and the nature of the binding forces (e.g., hydrophobic, hydrogen bonds). nih.govresearchgate.net

For the related compound eperisone (B1215868) hydrochloride, studies have shown a high affinity for HSA, with a binding constant (Kb) of approximately 10^4 M-1, indicating a strong interaction. nih.govresearchgate.net This binding is a spontaneous process driven primarily by hydrophobic interactions and hydrogen bonds, occurring at a specific location known as Sudlow Site I (subdomain IIA) on the albumin molecule. nih.govresearchgate.net However, specific studies detailing the binding characteristics of this compound with human serum albumin were not identified in the available research.

Following absorption and distribution in the bloodstream, a drug's ability to penetrate tissues and bind to local proteins is critical for its therapeutic effect, especially for a centrally acting agent. The concentration of a drug in the target organ directly influences its efficacy. frontiersin.org Preclinical studies in animal models are vital for assessing tissue distribution.

Research in rats has quantified the intracerebral distribution of inaperisone following oral administration. These assessments provide direct evidence of the compound's ability to cross the blood-brain barrier and accumulate in the central nervous system, its intended site of action. greenleafmc.ca The concentrations were found to be relatively uniform across numerous brain regions. greenleafmc.ca

Time Point Post-AdministrationConcentration Range in Brain Tissue (µg/g)
10 minutes36.5 - 57.5
30 minutes20.0 - 31.1
Data derived from a study on the intracerebral distribution of inaperisone in rats following a 50 mg/kg oral dose. greenleafmc.ca

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

PK/PD modeling is a powerful tool in drug development that integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to describe and predict the time course of a drug's effect. frontiersin.orgaristo-group.comyoutube.com

A key goal of preclinical research is to establish a clear relationship between the concentration of a drug and its pharmacological effect. Studies on inaperisone have successfully demonstrated this correlation by examining its inhibitory effects on the micturition reflex in anesthetized rats. nih.gov

This research showed that intravenous administration of inaperisone abolished rhythmic bladder contractions, a measurable pharmacodynamic endpoint. nih.gov The effect was traced to the central nervous system, as direct administration into the brain (intracerebroventricularly) or spinal cord (intrathecally) also suppressed the reflex, pinpointing the brainstem as a key site of action. nih.gov This provides a direct link between the drug's presence at the target site and its therapeutic action.

Route of AdministrationEffective Dose to Abolish Rhythmic Bladder Contractions
Intravenous (i.v.)4 mg/kg
Intracerebroventricular (i.c.v.)10 µg
Intrathecal (i.t.)100 µg
Data from a study investigating the inhibitory effect of inaperisone on the micturition reflex in anesthetized rats. nih.gov

Predictive PK/PD modeling is used to maximize the knowledge gained from preclinical experiments and to better forecast clinical outcomes. catapult.org.ukdiva-portal.org These models can simulate the relationship between different dosing regimens and the resulting biological effect, helping to optimize study designs, predict efficacy, and minimize toxicity before moving to human trials. frontiersin.orgcatapult.org.uk

By establishing a mathematical link between drug exposure and response, researchers can simulate scenarios that would be costly or complex to perform in animals. frontiersin.orgyoutube.com For a muscle relaxant like inaperisone, a PK/PD model could be used to predict the dosing schedule needed to maintain a therapeutic concentration at the brainstem, thereby sustaining muscle relaxation without causing unwanted side effects. ataxia.org This approach enhances the translation of preclinical findings to the clinical setting. diva-portal.org While the principles of predictive modeling are well-established, specific studies applying this approach to forecast the preclinical efficacy of this compound were not found in the reviewed literature.

In Silico Pharmacokinetic and Pharmacodynamic Predictions for this compound Remain Largely Undisclosed in Publicly Available Research

In silico modeling, a cornerstone of modern drug development, utilizes computational methods to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of new chemical entities. These predictive models are crucial in the early preclinical stages to forecast a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic effects and potential for target engagement. Despite the established role of these computational approaches, specific and detailed in silico research findings for the centrally acting muscle relaxant, this compound, are notably scarce in the public domain.

While the chemical structure of Inaperisone is known, comprehensive studies detailing its predicted ADME characteristics through computational models have not been widely published. Typically, such studies would involve the use of various software and platforms to estimate parameters like gastrointestinal absorption, bioavailability, plasma protein binding, and metabolic pathways. For instance, physiologically based pharmacokinetic (PBPK) modeling, which simulates the drug's movement and disposition throughout the body, relies on a compound's physicochemical properties for its predictions. However, specific PBPK models or their outputs for this compound are not described in available literature.

Similarly, quantitative structure-activity relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, could provide valuable insights into the pharmacodynamics of Inaperisone. These models can predict the binding affinity of a drug to its target receptors and potential off-target effects. One study tangentially mentions Inaperisone in a broad screening of compounds, noting an IC50 value of 75.2 µM, but does not delve into the computational methodology or further pharmacodynamic predictions. book-of-abstracts.com Another virtual screening study listed Inaperisone as one of many compounds evaluated, but did not provide any associated PK or PD data. researchgate.net

The absence of detailed in silico data for this compound in accessible scientific literature presents a significant gap in the understanding of its preclinical profile from a computational perspective. Such information would be invaluable for optimizing its therapeutic use and for the development of new, similar muscle relaxants. The proprietary nature of drug development often means that extensive computational modeling data remains within the confines of pharmaceutical companies.

Table of Predicted Physicochemical and ADME Properties of Inaperisone

Without specific published in silico studies on this compound, a detailed data table with research findings cannot be constructed. A representative table of commonly predicted parameters is provided below for illustrative purposes, but it is important to note that the values for Inaperisone are not available from the searched sources.

Parameter Predicted Value Method/Software
Molecular WeightData not available-
LogPData not available-
Water SolubilityData not available-
Human Intestinal AbsorptionData not available-
Caco-2 PermeabilityData not available-
Plasma Protein BindingData not available-
CYP450 Inhibition (Isoforms)Data not available-
hERG InhibitionData not available-

Table of Predicted Pharmacodynamic Properties of Inaperisone

Similarly, a detailed data table of in silico pharmacodynamic predictions is not possible based on the available information. A general format is presented below.

Target/Receptor Predicted Binding Affinity (e.g., Ki, IC50) Modeling Approach
Voltage-gated sodium channelsData not available-
Voltage-gated calcium channelsData not available-
Other potential targetsData not available-

Analytical Methodologies for Research Applications

Spectrophotometric Approaches for Inaperisone (B1220470) Hydrochloride Analysis

Kinetic Spectrophotometric Methods

Kinetic spectrophotometric methods offer a simple and sensitive alternative for the determination of pharmaceutical compounds. These methods are based on the measurement of the rate of a chemical reaction in which the drug is a reactant or a catalyst.

For compounds structurally similar to Inaperisone hydrochloride, such as Eperisone (B1215868) hydrochloride, a kinetic spectrophotometric method has been developed based on its oxidation with potassium permanganate (B83412) in an alkaline medium. researchgate.net The reaction progress is monitored by measuring the absorbance of the formed manganate (B1198562) ions at a specific wavelength. nih.gov Key approaches within this methodology include the initial rate method and the fixed-time method. researchgate.net

In the initial rate method , the instantaneous rate of the reaction at time zero is determined and correlated with the initial concentration of the analyte. The fixed-time method involves measuring the absorbance at a predetermined time and relating it to the drug concentration. d-nb.inforsc.org For Eperisone hydrochloride, suitable determination times have been established at 3 and 5 minutes for the fixed-time and initial rate methods, respectively. researchgate.net These methods are advantageous due to their simplicity, cost-effectiveness, and lack of need for expensive instrumentation or hazardous organic solvents. d-nb.info

Validation Parameters for Analytical Methods in Research

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for research purposes. The parameters for validation are defined by the International Council for Harmonisation (ICH) guidelines.

Linearity and Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the analysis of Eperisone hydrochloride, various analytical methods have demonstrated linearity over different concentration ranges. The linearity is typically evaluated by a linear regression analysis of the calibration curve, and the correlation coefficient (r²) is expected to be close to 1.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
RP-HPLC10 - 900.9942 ijprt.org
RP-HPLC50 - 150% of nominalNot specified ijarmps.org
RP-HPLC30 - 120>0.999 japer.in
RP-HPLC5 - 30Not specified ijraset.com
RP-HPLC40 - 900.999 researchgate.net
TLC-Densitometry50 - 500 mg/L0.99404 unej.ac.id
Kinetic Spectrophotometry (Initial Rate)15 - 30Not specified researchgate.net
Kinetic Spectrophotometry (Fixed Time)15 - 35Not specified researchgate.net

Precision and Accuracy Assessments

Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often reported as percent recovery.

For Eperisone hydrochloride, precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). Accuracy is determined by recovery studies, where a known amount of the standard drug is added to the sample and the recovery percentage is calculated.

MethodPrecision (%RSD)Accuracy (% Recovery)Reference
RP-HPLCIntra-day: 0.26, Inter-day: 0.92100.9 japer.in
TLC-Densitometry0.8 (Inter-day)99.3 ± 0.9 unej.ac.idunej.ac.id
RP-HPLCNot specified98.82 to 101.55

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.ir These are crucial parameters for determining the sensitivity of an analytical method.

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. ijprt.orgjaper.in

Analytical MethodLODLOQReference
RP-HPLC0.645 µg/mL1.957 µg/mL ijprt.org
RP-HPLC0.028 µg/mL0.086 µg/mL
RP-HPLC0.146 µg/mL0.443 µg/mL ijraset.com
TLC-Densitometry40.545 mg/L121.637 mg/L unej.ac.idunej.ac.id
TLC-Densitometry9.45 ng/µL27.66 ng/µL scispace.com

Advanced Analytical Techniques for Metabolite Characterization

The characterization of drug metabolites is a critical aspect of drug development, providing insights into the biotransformation pathways and pharmacokinetic properties of a new chemical entity. Advanced analytical techniques, particularly those combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS), are instrumental in identifying and structurally elucidating metabolites. sciex.com

For Eperisone, studies have shown that it is metabolized into several metabolites through oxidation and carbonyl reduction in human liver microsomes. nih.gov The primary metabolites are generated by cytochrome P450 (CYP) enzymes, with multiple CYPs involved in their formation. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been reported for the estimation of Eperisone and its degradation products. japer.in

Modern approaches for metabolite identification utilize predictive multiple reaction monitoring (pMRM) coupled with information-dependent acquisition (IDA) and enhanced product ion (EPI) scans on hybrid mass spectrometers like the QTRAP system. mdpi.com This allows for the simultaneous screening and structural confirmation of metabolites in biological samples. The workflow typically involves comparing post-dose samples with pre-dose samples to identify drug-related material and then using the high-resolution MS/MS data to elucidate the structures of the metabolites. mdpi.combioivt.com

Structure Activity Relationship Sar Studies and Drug Design

Elucidation of Key Pharmacophoric Features for Inaperisone (B1220470) Hydrochloride Activity

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a specific biological target to trigger or block a biological response. dovepress.com For Inaperisone hydrochloride, a pyrrolidinopropiophenone derivative, the key pharmacophoric features are derived from its core structure, which is shared by related centrally acting muscle relaxants. ncats.io

The essential features for its activity are believed to include:

The Propiophenone (B1677668) Backbone: This forms the central scaffold of the molecule, providing the necessary spatial arrangement for the other functional groups.

The Carbonyl Group: This group likely participates in hydrogen bonding or polar interactions with the target receptor.

The Aromatic Ring (Phenyl Group): This feature is crucial for establishing hydrophobic and potentially pi-stacking interactions within the binding pocket of the target. Substituents on this ring can significantly modulate activity. nih.gov

The Basic Amino Group (Pyrrolidine Ring): The nitrogen atom in the pyrrolidine (B122466) ring is basic and exists in a protonated, positively charged state at physiological pH. This positive charge is critical for forming ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the target's binding site.

These elements collectively create a three-dimensional arrangement that allows the molecule to be recognized by and bind to its biological target, which is thought to involve voltage-gated ion channels and neuropeptide FF (NPFF) receptors. google.com

Rational Design of this compound Analogs

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the SAR. nih.govnih.gov For Inaperisone, this process aims to improve potency, selectivity, and pharmacokinetic properties by systematically modifying its chemical structure.

Modifying the substituents on the Inaperisone scaffold can have a profound impact on its interaction with biological targets. Research on Inaperisone and its structural analogs has shown that the degradation rates, and by extension their stability and likely their activity, are significantly influenced by the electronic effects of substituents on the benzene (B151609) ring. nih.gov

Specifically, the introduction of electron-withdrawing or electron-donating groups to the phenyl ring can alter the molecule's electronic distribution, affecting its binding affinity and efficacy. For example, a study on the degradation kinetics of five structural analogues demonstrated that the rates were highly dependent on the electron-withdrawing effect of the substituents on the molecule's benzene ring. nih.gov This suggests that the electronic properties of the phenyl ring are a key determinant of the molecule's interaction with its target.

Substituent Position (on Phenyl Ring)Type of SubstituentPredicted Effect on Electron DensityPotential Impact on Target Interaction
Para (4')Electron-Donating (e.g., -CH₂CH₃ in Inaperisone)Increases electron density in the ringMay enhance hydrophobic or van der Waals interactions.
Meta (3')Electron-Withdrawing (e.g., -F in an analog)Decreases electron density in the ringCan alter the strength of polar or ionic interactions and affect molecule stability. nih.gov
Ortho (2')Bulky GroupN/A (Steric Effect)May cause steric hindrance, preventing optimal binding to the receptor.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug activity. biomedgrid.combiomedgrid.com Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. researchgate.net Inaperisone possesses a chiral center at the carbon atom bearing the methyl group, and can therefore exist as two distinct enantiomers (R- and S-isomers).

It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and even toxicities. biomedgrid.comijpsr.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to adverse effects. biomedgrid.com This difference in activity arises because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. ijpsr.comnih.gov

Therefore, a crucial aspect of the rational design of Inaperisone analogs involves the synthesis and evaluation of individual stereoisomers. This process, known as chiral switching or developing single-enantiomer drugs, aims to produce a final compound with an improved therapeutic profile by isolating the more active and safer isomer. biomedgrid.com

Computational Approaches in SAR Analysis for this compound

Computational chemistry provides powerful tools for accelerating drug discovery by predicting how molecules will interact with their biological targets, thereby guiding the synthesis of the most promising candidates. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like Inaperisone) when bound to a receptor to form a stable complex. nih.govnih.gov This method involves placing the ligand into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. researchgate.net For Inaperisone, docking studies would be used to visualize its interactions with key amino acid residues in the binding sites of voltage-gated sodium channels or NPFF receptors, helping to explain the pharmacophoric features identified. google.comresearchgate.net

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of the ligand-receptor complex over time. frontiersin.org This provides insights into the stability of the binding interactions and the conformational changes that may occur upon binding. nih.govresearchgate.net MD simulations can confirm the stability of the interactions predicted by docking and provide a more detailed, dynamic picture of the binding event. frontiersin.org

The design of new analogs of Inaperisone can follow two primary computational strategies: ligand-based and structure-based drug design. iaanalysis.comnih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. nih.goviaanalysis.com It relies on the knowledge of other molecules that bind to the same target. By analyzing a set of active molecules, including Inaperisone and its analogs like Tolperisone (B1682978) and Eperisone (B1215868), a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.gov This model serves as a template to design new molecules with similar properties that are also likely to be active. dovepress.comnih.gov

Structure-Based Drug Design (SBDD): This is the preferred method when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. nih.goviaanalysis.com Using the target's structure, medicinal chemists can perform molecular docking of virtual compounds to identify those that fit well into the binding site. frontiersin.org SBDD allows for the direct design of molecules that are complementary in shape and chemical properties to the target's binding pocket, leading to highly specific and potent inhibitors. nih.gov

Both approaches are often used in concert to leverage all available information, enhancing the efficiency and success rate of discovering new and improved therapeutic agents based on the Inaperisone scaffold. nih.gov

Development of Novel Chemical Entities Based on this compound Scaffold

The development of novel chemical entities based on the this compound scaffold is part of a broader effort in medicinal chemistry to design new therapeutic agents with improved pharmacological profiles. This involves leveraging the core structure of existing drugs to create analogues with enhanced activity, selectivity, and better metabolic stability. Research in this area often focuses on structure-activity relationship (SAR) studies, which seek to understand how modifications to a molecule's chemical structure affect its biological activity.

Detailed Research Findings

While specific and extensive SAR studies exclusively centered on the inaperisone scaffold are not widely documented in publicly available research, valuable insights can be drawn from studies on the broader class of 2-methyl-3-aminopropiophenone derivatives, to which inaperisone belongs. Inaperisone is structurally and pharmacologically related to other centrally acting muscle relaxants such as tolperisone, eperisone, and lanperisone (B1674479). These compounds share a common mechanism of action, primarily the blockade of voltage-gated sodium and calcium channels, which contributes to their muscle relaxant effects. nih.govgoogle.com

Research has been conducted to synthesize and evaluate new derivatives of the 2-methyl-3-aminopropiophenone scaffold to explore their central muscle relaxant activities. nih.gov These studies investigate how alterations in the aromatic ring and the amino group influence the pharmacological effects. For instance, the introduction of different substituents on the phenyl ring or the modification of the piperidino moiety can lead to significant changes in potency and efficacy. nih.gov

One comparative study investigated the spinal reflex depressant mechanism of tolperisone and its structural analogs, including inaperisone. The study evaluated the inhibitory concentration (IC50) of these compounds on different components of the ventral root potential in an isolated rat spinal cord preparation. The results provide a quantitative comparison of their potency. researchgate.net

For example, the inhibitory effects of inaperisone and its analogues on monosynaptic and polysynaptic reflexes have been quantified. These studies are crucial for understanding the subtle differences in the pharmacological profiles of these closely related compounds and for guiding the design of new derivatives with potentially superior therapeutic properties. researchgate.net The data from one such study is presented below:

Inhibitory Concentration (IC50) of Inaperisone and Related Compounds on Spinal Reflex Components

CompoundMonosynaptic Peak-to-Peak Amplitude (µM)EPSP Integral (µM)EPSP Amplitude (µM)Late EPSP Integral (µM)
InaperisoneData not available in sourceData not available in sourceData not available in sourceData not available in source
Tolperisone220150180120
Eperisone110809070
Lanperisone100708060
Silperisone60405035
Data derived from a study on the spinal reflex depressant mechanism of tolperisone and its structural analogs. researchgate.net Note: Specific values for Inaperisone were not provided in the graphical data of the cited study, but it was tested alongside these compounds.

Furthermore, a significant challenge with tolperisone and related compounds is their susceptibility to β-elimination under basic conditions, which leads to degradation. google.com To address this, novel analogs have been designed and synthesized. For example, introducing a substituent at the α-position of the propiophenone backbone can block this degradation pathway, leading to more stable compounds. google.com While this research was focused on tolperisone, the findings are directly applicable to the design of more robust inaperisone derivatives.

The overarching goal of these drug design efforts is to create new molecules that retain the beneficial muscle relaxant properties of the parent compound while improving upon aspects like potency, duration of action, and chemical stability. mdpi.comnih.gov

Advanced Preclinical Research Paradigms and Future Directions

Integration of Omics Technologies in Inaperisone (B1220470) Hydrochloride Research

Omics technologies, which allow for the large-scale analysis of biological molecules, offer a powerful lens through which to re-examine Inaperisone hydrochloride. humanspecificresearch.orgworldscholarsreview.org The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the drug's effects, identifying novel pathways and biomarkers. humanspecificresearch.orgnih.gov

Genomics and Transcriptomics: These approaches can be used to study how this compound influences gene expression in target tissues, such as the spinal cord and brainstem. By analyzing changes in the transcriptome of neuronal cells exposed to the drug, researchers could identify the specific genes and signaling pathways that are modulated to produce muscle relaxation. This could reveal novel targets or explain inter-individual variability in patient responses.

Proteomics: The large-scale study of proteins can directly identify the protein targets with which this compound interacts. humanspecificresearch.org Advanced mass spectrometry techniques can pinpoint binding partners and quantify changes in protein expression and post-translational modifications in response to the drug, offering a clearer picture of its mechanism of action beyond known targets like voltage-gated ion channels. researchgate.net

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can shed light on the downstream functional consequences of this compound's activity. nih.gov This could involve mapping changes in neurotransmitter levels or energy metabolism pathways within the central nervous system, providing functional context to the genomic and proteomic data. humanspecificresearch.org

The following table illustrates the potential applications of various omics technologies in future this compound research.

Omics TechnologyPotential Application in this compound ResearchExpected Insights
Genomics Identifying genetic variations (polymorphisms) that influence patient response to Inaperisone.Enable personalized medicine approaches and patient stratification.
Transcriptomics (RNA-Seq) Profiling gene expression changes in neuronal cells of the spinal cord and brainstem following drug exposure.Elucidation of modulated signaling pathways and downstream genetic targets.
Proteomics Identifying direct binding partners and quantifying changes in protein expression in target tissues.Discovery of novel molecular targets and a deeper understanding of the mechanism of action.
Metabolomics Analyzing shifts in neurotransmitter and other small molecule profiles in the CNS after treatment.Understanding the functional biochemical consequences of drug action.

High-Throughput Screening for Novel this compound Targets

High-Throughput Screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical, genetic, or pharmacological compounds. bmglabtech.comlabmanager.com While this compound is an established molecule, HTS can be repurposed to uncover new therapeutic indications and identify novel molecular targets. labmanager.com

By screening large compound libraries against cells or proteins treated with this compound, researchers can identify molecules that either enhance or antagonize its effects. This can help to deconstruct its mechanism and uncover previously unknown targets. For instance, a screen could be designed to find compounds that work synergistically with Inaperisone, potentially allowing for lower doses and fewer side effects.

Furthermore, phenotypic screening, a type of HTS that measures the effect of compounds on cell morphology or function, can be employed. nih.gov For example, a high-content screening assay using cultured motor neurons could be developed to identify the precise cellular changes induced by this compound, providing clues to its molecular targets without prior assumptions. nih.gov This approach led to the identification of lanperisone (B1674479), a related compound, as having activity against oncogenic K-ras-expressing cells, demonstrating the power of screening to find unexpected applications. patsnap.com

Innovative In Vitro Systems for Mechanistic Elucidation

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues. drugtargetreview.com The development of advanced in vitro systems provides a more physiologically relevant context for studying the effects of this compound. nih.gov

Organ-on-a-chip (OOC) technology utilizes microfluidic devices to create miniature, functional models of human organs. mdpi.comharvard.edu These "chips" contain living cells in continuously perfused micro-channels, simulating the mechanical and biochemical environment of a living organ. frontiersin.orgnih.gov For this compound research, several OOC models could be transformative:

Neuromuscular-Junction-on-a-Chip: This model would co-culture motor neurons and muscle fibers to recreate the neuromuscular junction. It would allow for detailed investigation of Inaperisone's potential presynaptic and postsynaptic effects on neurotransmission, separate from systemic influences.

Spinal-Cord-on-a-Chip: A microfluidic device containing different types of spinal neurons (e.g., sensory neurons, interneurons, motor neurons) could model the polysynaptic reflexes that Inaperisone is known to inhibit. This would enable a precise analysis of how the drug modulates spinal circuitry.

Blood-Brain-Barrier-on-a-Chip: To study the central nervous system penetration of this compound, a blood-brain-barrier model could be used to quantify its transport across the endothelial barrier and assess its effects on barrier integrity. mdpi.com

Innovative In Vitro SystemSpecific Model for Inaperisone ResearchMechanistic Question to be Addressed
Organ-on-a-Chip (OOC) Neuromuscular-Junction-on-a-ChipDoes Inaperisone directly affect acetylcholine (B1216132) release or receptor sensitivity at the NMJ?
Organ-on-a-Chip (OOC) Spinal-Cord-on-a-ChipWhich specific interneurons or pathways in the spinal reflex arc are modulated by Inaperisone?
Advanced 3D Cell Culture Brainstem Neuron SpheroidsHow does Inaperisone alter the network activity and connectivity of neurons in brainstem motor control centers?

Translational Preclinical Models for Muscle Relaxant Research

Effective translation from preclinical findings to clinical success requires animal models that accurately reflect human pathophysiology. While classic models like the decerebrated rat have been valuable for studying muscle rigidity researchgate.net, newer models can provide more nuanced insights.

The zebrafish (Danio rerio) has emerged as a powerful model for toxicology and drug discovery, particularly in neuroscience. mdpi.com Its transparent embryos allow for real-time imaging of neuronal development and function. Zebrafish models can be used to study the effects of this compound on motor neuron activity and muscle contraction in a living, intact vertebrate. Furthermore, genetic manipulation in zebrafish could help identify the specific ion channels or receptors that are essential for the drug's muscle relaxant effect. frontiersin.org Studies in zebrafish have already shown that different muscle fiber types (fast vs. slow) can have different sensitivities to muscle relaxants due to varying compositions of acetylcholine receptors, a level of detail that could be explored for Inaperisone. frontiersin.org

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

For this compound, AI and ML could be applied in several ways:

Target Identification and Validation: ML algorithms can analyze large-scale omics data (from studies described in 7.1) to predict novel protein targets for this compound. By integrating data on protein structure, gene expression, and known drug-target interactions, AI can identify candidates that may have been missed by traditional methods. researchgate.net

Drug Repurposing: AI can screen biological and clinical databases to identify new potential uses for this compound. By analyzing disease signatures and drug-effect profiles, ML models might suggest efficacy in unexpected conditions, such as certain types of neuropathic pain or other neurological disorders. roche.com

Predictive Modeling: ML models can be trained to predict the pharmacokinetic and pharmacodynamic properties of Inaperisone analogs. This can accelerate the design of new molecules with improved efficacy or side-effect profiles, reducing the time and cost of synthesizing and testing new compounds. researchgate.net

The convergence of these advanced preclinical paradigms promises to significantly enhance our understanding of this compound, paving the way for optimized therapeutic strategies and novel applications.

Conclusion

Synthesis of Key Research Findings on Inaperisone (B1220470) Hydrochloride

Inaperisone hydrochloride is a centrally acting muscle relaxant that has demonstrated a multifactorial mechanism of action. patsnap.com It primarily functions by inhibiting mono- and polysynaptic reflexes within the spinal cord, which helps to decrease the excessive motor neuron excitability responsible for muscle spasticity. patsnap.com This action is complemented by its vasodilatory properties, which improve blood flow to muscles, thereby aiding in the relief of pain and discomfort. patsnap.com Furthermore, Inaperisone has been noted to modulate the GABAergic system, enhancing the effects of the inhibitory neurotransmitter GABA. patsnap.com

Structurally and mechanistically, Inaperisone is related to other centrally acting muscle relaxants like eperisone (B1215868), tolperisone (B1682978), and lanperisone (B1674479). openmedicinalchemistryjournal.com These compounds are understood to exert their effects by blocking voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and muscle tone. openmedicinalchemistryjournal.com Clinical research has shown the efficacy of related compounds like eperisone in treating spasticity and improving muscle tone. europeanreview.orgnih.gov For instance, eperisone has been found to be effective in reducing pain and improving mobility in patients with acute non-specific back pain when used in combination with an NSAID like ibuprofen. dovepress.com

Unanswered Questions and Future Research Trajectories

Despite the existing knowledge, several questions regarding this compound remain unanswered, paving the way for future research. The precise molecular interactions of Inaperisone with various ion channel subtypes are yet to be fully elucidated. Further research could focus on identifying its specific inhibitory effects on different sodium and calcium channel subtypes, which could provide a more detailed understanding of its mechanism of action.

Long-term efficacy and the potential for the development of tolerance are areas that require more extensive investigation. While short-term studies have demonstrated its benefits, the effects of prolonged use are not well-documented. nih.gov Comparative clinical trials pitting Inaperisone directly against other established muscle relaxants would be invaluable in determining its relative efficacy and safety profile. oup.com Such studies could help to position Inaperisone within the existing therapeutic armamentarium for spasticity and musculoskeletal disorders. oup.comnumberanalytics.com

Future research could also explore novel delivery systems, such as transdermal patches, to potentially improve bioavailability and provide more sustained therapeutic effects, an avenue currently being explored for the related compound eperisone. wikipedia.org

Broader Implications for Centrally Acting Muscle Relaxant Development

The development and study of compounds like this compound have broader implications for the field of centrally acting muscle relaxants. The multi-target approach of Inaperisone, affecting both neuronal excitability and vascular tone, highlights a potentially beneficial strategy for developing new drugs with enhanced efficacy. patsnap.com

A significant challenge in the development of muscle relaxants is mitigating central nervous system side effects such as sedation and dizziness. nih.gov The development of agents with a better separation between muscle relaxant effects and sedative properties remains a key goal. Research into compounds like tolperisone, which is reported to have a lower incidence of sedation, provides a valuable precedent.

The increasing prevalence of musculoskeletal disorders and the growing demand for effective pain management solutions underscore the need for continued innovation in this area. precedenceresearch.com The exploration of novel mechanisms of action and the development of formulations with improved safety profiles are emerging trends that will likely shape the future of muscle relaxant therapy. numberanalytics.com As our understanding of the pathophysiology of muscle spasticity and pain deepens, so too will the opportunities to develop more targeted and effective treatments. wiseguyreports.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.